molecular formula C6H7ClN4 B6217557 imidazo[1,2-b]pyridazin-2-amine hydrochloride CAS No. 2742660-59-7

imidazo[1,2-b]pyridazin-2-amine hydrochloride

Cat. No.: B6217557
CAS No.: 2742660-59-7
M. Wt: 170.60 g/mol
InChI Key: VWHBRAGKTNMPTD-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fused ring system combining an imidazole and a pyridazine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with an imidazole derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridazine is coupled with an imidazole boronic acid under basic conditions

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Imidazo[1,2-b]pyridazin-2-amine N-oxide

    Reduction: Reduced imidazo[1,2-b]pyridazin-2-amine derivatives

    Substitution: Various N-substituted imidazo[1,2-b]pyridazin-2-amine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazin-2-amine hydrochloride can be compared with other heterocyclic compounds, such as:

    Imidazo[1,2-a]pyridines: Known for their use in anti-inflammatory and anticancer therapies.

    Pyridazine derivatives: Often used in the development of cardiovascular and central nervous system drugs.

    Imidazo[1,2-c]pyrimidines: Studied for their antiviral and antibacterial properties.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2742660-59-7

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

imidazo[1,2-b]pyridazin-2-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-10-6(9-5)2-1-3-8-10;/h1-4H,7H2;1H

InChI Key

VWHBRAGKTNMPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2N=C1)N.Cl

Purity

95

Origin of Product

United States

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